molecular formula C25H23BrN4O2S B15078960 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B15078960
M. Wt: 523.4 g/mol
InChI Key: ZIMZEXBKFJIBDM-MZJWZYIUSA-N
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Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves multiple steps, starting with the preparation of the benzimidazole derivative. The reaction typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 1-(4-methylbenzyl)-1H-benzimidazole-2-thiol in the presence of a suitable catalyst under controlled conditions

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C25H23BrN4O2S

Molecular Weight

523.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23BrN4O2S/c1-17-7-9-18(10-8-17)15-30-22-6-4-3-5-21(22)28-25(30)33-16-24(31)29-27-14-19-13-20(26)11-12-23(19)32-2/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+

InChI Key

ZIMZEXBKFJIBDM-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC(=C4)Br)OC

Origin of Product

United States

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